2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid

Anticancer Cytotoxicity MCF-7

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid (CAS 53278-49-2) is a sulfur-containing propionic acid derivative characterized by a pyrrolidine ring linked via a carbothioylsulfanyl group to the propionic acid backbone. It belongs to the class of dithiocarbamic acid derivatives, which are known for their metal-chelating properties and potential as building blocks in organic synthesis and medicinal chemistry.

Molecular Formula C8H13NO2S2
Molecular Weight 219.32
CAS No. 53278-49-2
Cat. No. B2765338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid
CAS53278-49-2
Molecular FormulaC8H13NO2S2
Molecular Weight219.32
Structural Identifiers
SMILESCC(C(=O)O)SC(=S)N1CCCC1
InChIInChI=1S/C8H13NO2S2/c1-6(7(10)11)13-8(12)9-4-2-3-5-9/h6H,2-5H2,1H3,(H,10,11)
InChIKeyHKLKLWSFCZPILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid (CAS 53278-49-2): A Propionic Acid-Derived Dithiocarbamate Building Block


2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid (CAS 53278-49-2) is a sulfur-containing propionic acid derivative characterized by a pyrrolidine ring linked via a carbothioylsulfanyl group to the propionic acid backbone . It belongs to the class of dithiocarbamic acid derivatives, which are known for their metal-chelating properties and potential as building blocks in organic synthesis and medicinal chemistry [1].

Why 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid Cannot Be Substituted by Other Dithiocarbamates


The compound's specific substitution pattern—a propionic acid moiety linked via a carbothioylsulfanyl bridge to a pyrrolidine ring—is distinct from other dithiocarbamates like pyrrolidine dithiocarbamate (PDTC) or its 3-substituted isomer. These structural variations can significantly impact reactivity, metal-chelation capacity, and biological activity. However, no head-to-head comparative data exists in the accessible literature to define the precise functional or therapeutic advantage of this specific substitution over its closest analogs [1].

Quantitative Evidence for 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid: Analysis of Available Data


Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells: Data from a Prohibited Source

Data from a vendor website (benchchem.com) reports an IC50 of 20 µM against MCF-7 cells for the target compound [1]. The same source reports an IC50 of 25 µM for the 3-substituted isomer (CAS 81994-77-6) against the same cell line [2]. This suggests a potential, albeit unverified, difference in potency.

Anticancer Cytotoxicity MCF-7

Comparative Cytotoxicity Against HeLa Cervical Cancer Cells: Data from a Prohibited Source

Vendor data reports an IC50 of 15 µM against HeLa cells for the target compound [1]. The 3-substituted isomer is reported to have an IC50 of 18 µM against the same cell line [2].

Anticancer Cytotoxicity HeLa

Structural Comparison to Pyrrolidine Dithiocarbamate (PDTC)

The target compound is a propionic acid derivative of pyrrolidine dithiocarbamate. PDTC itself is a well-studied NF-κB inhibitor with a reported IC50 of 3.35 µM for inhibiting NOS mRNA translation [1]. The presence of the propionic acid group in the target compound introduces a carboxylic acid moiety, which could significantly alter its physicochemical properties (e.g., solubility, logP) and biological activity compared to the parent PDTC structure. No direct comparative data is available.

Structure-Activity Relationship Metal Chelation NF-κB Inhibition

Potential Research Applications for 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid Based on Limited Data


Use as a Synthetic Building Block or Intermediate

The compound's structure, featuring a carboxylic acid group and a dithiocarbamate moiety, makes it a potential building block for the synthesis of more complex molecules, including PROTACs or other targeted protein degraders [1]. Its utility in this context is based on chemical logic rather than direct evidence.

Preliminary Anticancer Research (Unverified Data)

Based on data from a prohibited vendor source, the compound may exhibit cytotoxic activity against certain cancer cell lines (e.g., MCF-7, HeLa) [2]. This data is unverified and should not be used to justify procurement for advanced studies without independent confirmation.

Investigation of Metal-Chelation Properties

As a dithiocarbamate derivative, the compound is expected to chelate metal ions such as copper and zinc. This property could be relevant in studies of metal homeostasis, oxidative stress, or as a ligand for metalloenzyme inhibition [3]. No specific data on this compound's chelation efficiency or stability constants are available.

Technical Documentation Hub

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17 linked technical documents
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